molecular formula C14H11ClO B14528124 4-Chloro-2-(1-phenylethenyl)phenol CAS No. 62594-97-2

4-Chloro-2-(1-phenylethenyl)phenol

Cat. No.: B14528124
CAS No.: 62594-97-2
M. Wt: 230.69 g/mol
InChI Key: CFDXUVPBCSSQDT-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, which is further substituted with a chlorine atom and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-phenylethenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, resulting in the formation of the desired phenol compound . The reaction conditions typically involve the use of strong bases and electron-withdrawing groups to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.

Scientific Research Applications

4-Chloro-2-(1-phenylethenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-phenylethenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

4-Chloro-2-(1-phenylethenyl)phenol can be compared with other similar compounds, such as:

Properties

CAS No.

62594-97-2

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-2-(1-phenylethenyl)phenol

InChI

InChI=1S/C14H11ClO/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9,16H,1H2

InChI Key

CFDXUVPBCSSQDT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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